Lobeline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

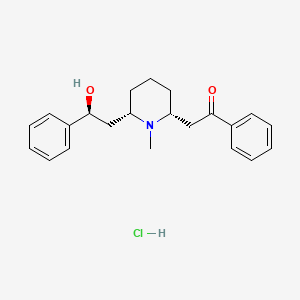

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYPTLXLWOUSO-NFQNBQCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928382 | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | SID56422454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ROSETTES OF SLENDER NEEDLES FROM ALC | |

CAS No. |

134-63-4, 63990-84-1 | |

| Record name | (-)-Lobeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobeline hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lobeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J834CB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-180 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Lobeline Hydrochloride's Complex Dance with Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline hydrochloride, a natural alkaloid derived from Lobelia inflata, has a long and varied history in medicine. While once explored as a smoking cessation aid, its intricate pharmacology, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), continues to be a subject of intense research. This technical guide provides an in-depth exploration of the mechanism of action of this compound at nAChRs. It delves into its binding affinity, functional effects, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia. Lobeline has emerged as a fascinating pharmacological tool and potential therapeutic lead due to its complex and multifaceted interaction with these receptors.[2] Classified as both a nAChR agonist and antagonist, its effects are subtype-dependent and context-specific.[3] This guide aims to dissect this complexity, offering a detailed overview of lobeline's mechanism of action.

Quantitative Analysis of Lobeline's Interaction with Nicotinic Receptors

Lobeline's interaction with nAChRs and other targets has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (IC50/EC50) values, providing a comparative overview of its profile.

Table 1: Binding Affinity (Ki) of Lobeline for nAChR Subtypes and VMAT2

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Neuronal nAChRs (general) | [3H]-Nicotine | Rat Brain | 4 | [1][4] |

| α4β2* nAChRs | [3H]-Nicotine | Rat Brain | 4.4 | [5][6] |

| (α4)2(β2)3 nAChRs | Not Specified | Not Specified | 4 | [7] |

| α7 nAChRs | Not Specified | Not Specified | >10,000 | [7] |

| VMAT2 | [3H]-Dihydrotetrabenazine | Rat Brain Membranes | 4 | [8] |

Note: The asterisk () indicates that the exact subunit composition may vary in native tissue preparations.*

Table 2: Functional Potency (IC50/EC50) of Lobeline

| Assay | Target/Effect | Preparation | IC50/EC50 | Reference(s) |

| Inhibition of [3H]-Dopamine Uptake | VMAT2 | Rat Striatal Synaptic Vesicles | IC50 = 0.88 µM | [9] |

| Inhibition of [3H]-Dopamine Uptake | Dopamine Transporter (DAT) | Rat Striatal Synaptosomes | IC50 = 80 µM | [9] |

| Inhibition of [3H]-Dihydrotetrabenazine Binding | VMAT2 | Rat Striatal Vesicle Membranes | IC50 = 0.90 µM | [10] |

| [3H]-Dopamine Release | Presynaptic Vesicles | [3H]DA-preloaded synaptic vesicles | EC50 = 25.3 µM | [10] |

| Inhibition of Kv1.5 Channels | Kv1.5 Potassium Channels | CHO Cells | IC50 = 15.1 µM | [11] |

| Inhibition of Kv3.1 Channels | Kv3.1 Potassium Channels | CHO Cells | IC50 = 21.7 µM | [11] |

| Inhibition of Kv4.3 Channels | Kv4.3 Potassium Channels | CHO Cells | IC50 = 28.2 µM | [11] |

Experimental Protocols

A thorough understanding of lobeline's mechanism of action relies on robust experimental methodologies. The following sections detail the core protocols used to characterize its interaction with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for a specific receptor.[12]

Objective: To determine the equilibrium dissociation constant (Ki) of lobeline for various nAChR subtypes.

Materials:

-

Tissue homogenates (e.g., rat brain cortex for α4β2 nAChRs) or cell membranes from cell lines expressing specific nAChR subtypes.[12]

-

Radioligand (e.g., [3H]-Nicotine, [3H]-Cytisine, or [3H]-Epibatidine).[12]

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled lobeline. To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a set of wells.[13]

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the lobeline concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[13]

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to study the functional effects of ligands on ion channels, such as nAChRs.[15][16]

Objective: To characterize the agonist and antagonist properties of lobeline on specific nAChR subtypes expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO).[11][17]

Materials:

-

Cells expressing the nAChR subtype of interest.

-

External solution (e.g., artificial cerebrospinal fluid - aCSF).[15]

-

Internal solution for the patch pipette (containing ions that mimic the intracellular environment).[16]

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

This compound and a known nAChR agonist (e.g., acetylcholine or nicotine).

Procedure:

-

Cell Preparation: Culture the cells on coverslips. On the day of recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[16]

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.[16]

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[15]

-

Recording:

-

Voltage-Clamp Mode: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a known nAChR agonist to the cell to evoke an inward current.

-

Lobeline Application:

-

To test for agonist effects: Apply lobeline alone and observe for any current induction.

-

To test for antagonist effects: Co-apply lobeline with the agonist or pre-apply lobeline before the agonist application and measure the change in the agonist-evoked current.[18]

-

-

-

Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation and desensitization rates), and dose-response relationships to determine the EC50 (for agonists) or IC50 (for antagonists) of lobeline.

Signaling Pathways and Mechanisms of Action

Lobeline's mechanism of action is not confined to direct interaction with nAChRs. It also significantly impacts dopaminergic neurotransmission through its effects on the vesicular monoamine transporter 2 (VMAT2).[3][19][20]

Direct and Indirect Effects on Nicotinic Receptors

Lobeline exhibits a complex profile at nAChRs, acting as a potent antagonist at α3β2* and α4β2* subtypes, thereby inhibiting nicotine-evoked dopamine release.[3] While it binds with high affinity to these receptors, it does not effectively activate them, leading to its classification as a functional antagonist in many contexts.[5]

Caption: Lobeline's dual action on a presynaptic terminal.

Interaction with the Dopaminergic System via VMAT2

A primary mechanism through which lobeline alters dopamine function is by inhibiting VMAT2.[3][10] VMAT2 is responsible for packaging dopamine into synaptic vesicles for subsequent release. By inhibiting VMAT2, lobeline disrupts dopamine storage, leading to an increase in cytosolic dopamine levels.[9] This cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO) and can also be released into the synapse through reverse transport by the dopamine transporter (DAT), albeit this latter effect is less pronounced.[19]

Caption: Lobeline's impact on dopamine homeostasis via VMAT2 inhibition.

Experimental Workflow for Characterizing Lobeline's Effects

A systematic approach is crucial for elucidating the multifaceted actions of a compound like lobeline. The following diagram outlines a logical experimental workflow.

Caption: A logical workflow for characterizing lobeline's pharmacology.

Conclusion

The mechanism of action of this compound at nicotinic receptors is intricate, characterized by a dual role as a functional antagonist at key nAChR subtypes and as a potent inhibitor of VMAT2. This complex pharmacological profile results in a significant modulation of the dopaminergic system, which underlies many of its observed behavioral effects. A comprehensive understanding of these multifaceted interactions, facilitated by the quantitative data and experimental methodologies outlined in this guide, is essential for the rational design of novel therapeutics targeting the nicotinic and dopaminergic systems for the treatment of addiction and other neurological disorders. Further research into the subtype selectivity and allosteric modulation potential of lobeline and its analogs will continue to unravel the therapeutic possibilities of this remarkable natural compound.

References

- 1. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding (1999) | D Flammia | 75 Citations [scispace.com]

- 2. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacology of Lobeline , A Nicotinic Receptor Ligand 1 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aups.org.au [aups.org.au]

- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Lobeline from Lobelia inflata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a prominent piperidine alkaloid derived from Lobelia inflata (commonly known as Indian tobacco), has garnered significant scientific interest due to its complex pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of lobeline, its biosynthesis within Lobelia inflata, and a detailed examination of various extraction and purification methodologies. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering in-depth protocols, comparative data, and visual representations of key biological and experimental pathways.

Natural Sources and Biosynthesis of Lobeline

Lobelia inflata, a species of Lobelia native to eastern North America, is the primary natural source of lobeline.[1] The plant produces a variety of piperidine alkaloids, with lobeline being the most abundant and pharmacologically active.[1] The concentration of lobeline can vary depending on the part of the plant, its developmental stage, and growing conditions.

The biosynthesis of lobeline in Lobelia inflata is a complex process involving precursors from amino acid metabolism. The piperidine ring of lobeline is derived from L-lysine, while the two side chains originate from L-phenylalanine.

Extraction of Lobeline from Lobelia inflata

A variety of techniques have been developed for the extraction of lobeline from Lobelia inflata plant material. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations. This section details several common extraction protocols.

Solvent Extraction

Solvent extraction is a conventional and widely used method for isolating alkaloids. The process typically involves an initial extraction with an organic solvent, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.

Experimental Protocol: Acid-Base Solvent Extraction

-

Maceration: The dried and powdered aerial parts of Lobelia inflata are macerated with methanol for 24 hours at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acidification: The crude extract is dissolved in a dilute acid solution (e.g., 2% H₂SO₄) and washed with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic impurities.[2]

-

Basification: The acidic aqueous phase containing the protonated alkaloids is then made alkaline (e.g., with NH₃) to deprotonate the alkaloids.[2]

-

Extraction of Alkaloids: The basified aqueous phase is extracted multiple times with an organic solvent such as chloroform or ether.[3]

-

Final Concentration: The organic layers containing the free base alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.[3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Mix the powdered plant material with the chosen solvent (e.g., methanol) in an Erlenmeyer flask.[4]

-

Sonication: Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 30-180 minutes) while maintaining a constant temperature (e.g., 25°C).[4]

-

Post-Extraction: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract. The crude extract can then be subjected to an acid-base purification as described in the solvent extraction protocol.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of the target compounds.

Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation: The dried plant powder is mixed with a suitable solvent (e.g., 0.01 mol/L HCl) in a microwave-safe extraction vessel.[5]

-

Microwave Irradiation: The vessel is placed in a microwave workstation and heated under controlled conditions of power (e.g., 100 W) and temperature (e.g., 60°C) for a short duration (e.g., 2 minutes).[5]

-

Extraction and Purification: The extract is filtered, and the resulting filtrate can be further purified using techniques like solid-phase extraction.[5]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled.

Experimental Protocol: Supercritical Fluid Extraction (Conceptual)

-

Sample Preparation: The powdered Lobelia inflata material is loaded into a high-pressure extraction vessel.

-

Extraction: Supercritical CO₂, often modified with a co-solvent like ethanol or methanol to increase polarity, is passed through the vessel at a controlled temperature and pressure (e.g., 40-60°C and 200-300 bar).

-

Fractionation: The pressure and/or temperature is then reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collection: The collected extract can be further purified to isolate lobeline.

Purification of Lobeline

The crude extracts obtained from the aforementioned methods contain a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate lobeline.

Column Chromatography

Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with a suitable adsorbent, such as silica gel, suspended in a non-polar solvent (e.g., hexane).[6]

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) is passed through the column to elute the separated compounds.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing lobeline. Fractions with pure lobeline are then combined and the solvent evaporated.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers a high-resolution method for the final purification of lobeline.

Experimental Protocol: Preparative HPLC

-

Method Development: An analytical HPLC method is first developed to achieve good separation of lobeline from other components in the partially purified extract.

-

Scale-Up: The analytical method is then scaled up to a preparative scale by using a larger column and higher flow rates.

-

Purification: The partially purified lobeline fraction is injected onto the preparative HPLC system.

-

Fraction Collection: The fraction corresponding to the lobeline peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield pure lobeline.

Quantitative Analysis of Lobeline

The following tables summarize the quantitative data on lobeline content in different parts of Lobelia inflata and the yields obtained from various extraction methods.

Table 1: Lobeline Content in Different Parts of Lobelia inflata

| Plant Part | Lobeline Content (µg/g dry weight) | Reference |

| Whole Plant | 0.95 | [2] |

| Tobacco (Dried Leaves) | 17.64 | [2] |

| In vitro Herb | 175 | [7] |

| In vitro Root | 100 | [7] |

| Field-grown Herb | 323 | [7] |

| Field-grown Root | 833 | [7] |

| Seed-propagated Herb | 382 | [7] |

Table 2: Comparative Yield of Total Alkaloids from Different Extraction Methods

| Extraction Method | Plant Material | Yield of Total Alkaloids (mg/g) | Reference |

| Methanol Maceration & Acid-Base Partitioning | L. inflata whole plant | 41.67 ± 8.22 | [2] |

| Methanol Maceration & Acid-Base Partitioning | L. inflata derived tobacco | 30.50 ± 2.65 | [2] |

| Methanol Maceration & Acid-Base Partitioning | L. inflata derived capsule | 17.17 ± 2.02 | [2] |

| Methanol Maceration & Acid-Base Partitioning | L. inflata derived tincture | 9.83 ± 1.11 | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways of Lobeline

Lobeline exerts its pharmacological effects through interaction with several key molecular targets in the central nervous system. Its primary mechanisms of action involve the modulation of nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[8][9][10]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs):

Lobeline acts as a partial agonist at certain nAChR subtypes, particularly the α4β2 subtype, and as an antagonist at others.[11][12] This interaction can modulate the release of various neurotransmitters, including dopamine and norepinephrine.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. ansm.sante.fr [ansm.sante.fr]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of lobetyolin as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional and structural interaction of (-)-lobeline with human α4β2 and α4β4 nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobeline Hydrochloride as a VMAT2 Ligand: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, has emerged as a significant pharmacological tool and a potential therapeutic agent, primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth analysis of lobeline hydrochloride's role as a VMAT2 ligand, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of lobeline and its analogs for the treatment of various neurological and psychiatric disorders, particularly substance use disorders.

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into synaptic vesicles.[1] This process is vital for proper neurotransmission and for protecting neurons from the cytotoxic effects of cytosolic monoamines.[2] VMAT2 has been identified as a key target for therapeutic intervention in a range of conditions, including Huntington's disease, tardive dyskinesia, and, notably, psychostimulant abuse.[3][4]

Lobeline, an alkaloid with a complex pharmacological profile, has been shown to interact with multiple targets, including nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT).[5][6] However, its interaction with VMAT2 is of particular interest due to its potential to modulate dopamine homeostasis in a manner beneficial for treating addiction.[6][7] Lobeline inhibits VMAT2, thereby reducing the amount of dopamine available for release, which can attenuate the reinforcing effects of psychostimulants like methamphetamine.[5][8] This guide will focus on the specific interaction of this compound with VMAT2 and its implications for drug development.

Quantitative Data: Binding Affinities and Functional Potency

The interaction of lobeline and its analogs with VMAT2 and other relevant transporters has been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and inhibitory concentration (IC50) values, providing a comparative overview of their potency and selectivity.

Table 1: Binding Affinity (Ki) of Lobeline and Analogs for VMAT2

| Compound | Ki (μM) for [3H]DTBZ Binding | Source |

| Lobeline | 2.04 | [5] |

| Lobelane | 0.97 | [5] |

| nor-Lobelane | 2.31 | [6] |

| MTD | 9.88 | [5] |

| (+)-trans-Lobelane | 6.46 | [5] |

| (-)-trans-Lobelane | 5.32 | [5] |

| GZ-793A | 0.026 | [9] |

Table 2: Functional Potency (IC50) of Lobeline at VMAT2 and DAT

| Assay | IC50 (μM) | Source |

| [3H]DA Uptake via VMAT2 | 0.88 | [5] |

| [3H]DTBZ Binding to VMAT2 | 0.90 | [10] |

| [3H]DA Uptake via DAT | 80 | [5] |

Table 3: Comparative VMAT2 and DAT Inhibition

| Compound | VMAT2 [3H]DA Uptake Ki (μM) | DAT [3H]DA Uptake IC50 (μM) | Selectivity (DAT/VMAT2) | Source |

| Lobeline | ~1.27 | 80 | ~63 | [5][7] |

| Lobelane | ~0.045 | Not specified | 35-fold more potent at VMAT2 | [5] |

Mechanism of Action of Lobeline at VMAT2

Lobeline exerts its effects on the dopaminergic system primarily by acting as a competitive inhibitor of VMAT2.[5] It binds to the tetrabenazine-binding site on the VMAT2 protein, which in turn blocks the uptake of cytosolic dopamine into synaptic vesicles.[7][10] This leads to a reduction in the vesicular pool of dopamine that is available for release upon neuronal stimulation. Consequently, the amount of dopamine released into the synaptic cleft is diminished. This mechanism is particularly relevant in the context of psychostimulant abuse, as drugs like methamphetamine cause a massive release of dopamine from these vesicular stores.[5] By depleting these stores, lobeline can blunt the euphoric and reinforcing effects of such stimulants.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel optical tracer for VMAT2 applied to live cell measurements of vesicle maturation in cultured human β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Lobeline Hydrochloride for Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, has been the subject of extensive preclinical research as a potential pharmacotherapy for substance use disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data on lobeline hydrochloride, with a focus on its complex mechanism of action, efficacy in animal models of addiction, and the experimental protocols utilized in its evaluation. Lobeline exhibits a unique pharmacological profile, primarily interacting with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), which underpins its ability to modulate the neurochemical and behavioral effects of various drugs of abuse, including psychostimulants, nicotine, alcohol, and opioids.[1][3][4][5]

Introduction

Historically used as a smoking cessation aid, lobeline has garnered renewed interest for its potential in treating a broader range of addictions.[1][2] Its limited therapeutic success in the past was, in part, due to a narrow therapeutic index and a lack of a complete understanding of its pharmacological targets.[2] Modern preclinical research has elucidated that lobeline's effects are not limited to its interaction with nAChRs but are also significantly mediated by its modulation of monoamine systems via VMAT2.[1][6] This dual action presents a novel therapeutic strategy for addiction by simultaneously addressing drug-induced dopamine surges and craving.

Mechanism of Action

Lobeline's therapeutic potential stems from its ability to interact with multiple neurotransmitter systems implicated in the addiction cycle.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline acts as a non-selective antagonist at neuronal nAChRs, with a notable affinity for α4β2 and α3β2 subtypes.[1][7] It inhibits nicotine-evoked dopamine release, which is a key mechanism underlying nicotine's reinforcing properties.[1][6] While it is classified as both an agonist and antagonist, its primary functional effect in the context of addiction appears to be antagonistic.[1]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

A pivotal discovery in lobeline research was its interaction with VMAT2, a transporter responsible for packaging monoamines, including dopamine, into synaptic vesicles.[1][8] Lobeline inhibits VMAT2 function by binding to the tetrabenazine-binding site, which leads to a disruption of dopamine storage and release.[1][6] This action is crucial as it allows lobeline to attenuate the dopamine-releasing effects of psychostimulants like amphetamine and methamphetamine.[1][9]

Other Potential Targets

Preclinical evidence also suggests that lobeline may interact with other targets, including the dopamine transporter (DAT), serotonin transporters, and μ-opioid receptors, although with lower affinity compared to VMAT2.[2][4][5][9][10] Its function as a μ-opioid receptor antagonist may contribute to its ability to reduce the reinforcing effects of opioids.[4][5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships influenced by lobeline in the context of addiction.

Preclinical Efficacy Data

The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound in various models of addiction.

Table 1: In Vitro Binding Affinities and Functional Inhibition

| Target | Assay | Species | Preparation | Lobeline Potency | Reference |

| VMAT2 | [³H]Dihydrotetrabenazine Binding | Rat | Striatal Vesicles | IC₅₀ = 0.90 µM | [10] |

| VMAT2 | [³H]Dopamine Uptake | Rat | Striatal Vesicles | IC₅₀ = 0.88 µM, Kᵢ = 0.47 µM | [9][10] |

| DAT | [³H]Dopamine Uptake | Rat | Striatal Synaptosomes | IC₅₀ = 80 µM | [9][10] |

| µ-Opioid Receptor | [³H]DAMGO Binding | Guinea Pig | Brain Homogenates | Kᵢ = 0.74 µM | [4][5] |

| µ-Opioid Receptor | Morphine-activated K⁺ Current | Xenopus Oocytes | MOR-1 & GIRK2 expressed | IC₅₀ = 1.1 µM | [4] |

Table 2: Effects on Methamphetamine-Induced Behaviors

| Behavioral Assay | Species | Methamphetamine Dose | Lobeline Dose (mg/kg, s.c.) | Effect | Reference |

| Self-Administration | Rat | 0.05 mg/kg/infusion | 0.1, 1, 3, 5.6, 10 | Dose-dependent decrease in infusions | [11] |

| Hyperactivity | Rat | N/A | N/A | Inhibited amphetamine-induced hyperactivity | [1] |

| Drug Discrimination | Rat | N/A | N/A | Inhibited amphetamine discrimination | [1] |

Table 3: Effects on Opioid and Alcohol-Related Behaviors

| Behavioral Assay | Drug of Abuse | Species | Lobeline Dose (mg/kg) | Route | Effect | Reference |

| Self-Administration | Heroin (18 µg/kg/infusion) | Rat | 1.0, 3.0 | s.c. | Attenuated heroin self-administration | [12][13][14] |

| Alcohol Consumption | Ethanol (10%) | Mouse | 3, 5, 10 | s.c. | Significantly reduced alcohol consumption and preference | [3] |

| Alcohol Consumption | Ethanol (15% & 30%) | Rat | 1.0, 5.0 | i.p. | Dose-dependently reduced ethanol intake | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in lobeline research.

Intravenous Self-Administration

This model assesses the reinforcing properties of a drug and the potential of a compound to reduce drug-taking behavior.

-

Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[11][12]

-

Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein.[12]

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.

-

Training: Rats are trained to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., methamphetamine, heroin) on a fixed-ratio schedule of reinforcement (e.g., FR2 or FR5).[11][12]

-

Testing: Once stable responding is achieved, animals are pretreated with various doses of this compound or saline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection prior to the test session.[11][12] The number of active and inactive lever presses and infusions earned are recorded.

Conditioned Place Preference (CPP)

The CPP paradigm is a preclinical model used to evaluate the rewarding or aversive properties of drugs.[17][18]

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[17]

-

Procedure:

-

Pre-conditioning (Habituation): Animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.[18]

-

Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., methamphetamine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[17]

-

Post-conditioning (Test): In a drug-free state, animals are given access to all compartments, and the time spent in each compartment is recorded. A preference for the drug-paired compartment indicates a rewarding effect.[17]

-

-

Lobeline Intervention: To test the effect of lobeline on the acquisition of CPP, it is administered before the drug conditioning sessions. To test its effect on the expression of CPP, it is given before the final test session.[18]

In Vitro [³H]Dopamine Uptake Assay

This assay measures the function of DAT and VMAT2.

-

Preparation of Synaptosomes and Vesicles:

-

Assay Procedure:

-

The prepared synaptosomes or vesicles are pre-incubated with various concentrations of this compound.[9][19]

-

[³H]Dopamine is then added to the preparation and incubated.[9][19]

-

The reaction is terminated, and the amount of [³H]dopamine taken up into the synaptosomes or vesicles is quantified using liquid scintillation spectrometry.[19][20]

-

IC₅₀ values are calculated to determine the inhibitory potency of lobeline.

-

Conclusion and Future Directions

Preclinical research strongly supports the potential of this compound as a pharmacotherapy for addiction, particularly for psychostimulant use disorder. Its dual mechanism of action on nAChRs and VMAT2 provides a unique advantage in modulating addiction-related neurocircuitry. However, the development of lobeline itself has been hampered by its pharmacokinetic properties and side-effect profile.[2]

Future research is directed towards the development of lobeline analogs with improved selectivity and affinity for VMAT2.[1][21] These novel compounds aim to retain the therapeutic benefits of lobeline while minimizing off-target effects, potentially leading to a new class of effective treatments for substance use disorders.[1][21] Further preclinical studies are warranted to fully characterize the efficacy and safety of these second-generation compounds.

References

- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobeline - Wikipedia [en.wikipedia.org]

- 3. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Nicotinic receptor ligands reduce ethanol intake by high alcohol-drinking HAD-2 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinic receptor ligands reduce ethanol intake by high alcohol-drinking HAD-2 rats [scholarworks.indianapolis.iu.edu]

- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Alpha-Lobeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has a rich history in pharmacology, initially explored as a respiratory stimulant and smoking cessation aid. Its hydrochloride salt, alpha-lobeline hydrochloride, is the form commonly utilized in research due to its stability and solubility. This technical guide provides a comprehensive overview of the pharmacological profile of alpha-lobeline hydrochloride, detailing its complex mechanisms of action, pharmacokinetic properties, and effects on various physiological and behavioral endpoints. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of addiction and neurology.

Mechanism of Action

Alpha-lobeline hydrochloride exhibits a multifaceted mechanism of action, primarily interacting with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Alpha-lobeline acts as a ligand at various nAChR subtypes, exhibiting a complex profile that includes both agonistic and antagonistic properties depending on the receptor subtype, concentration, and experimental conditions. It displays a high affinity for α4β2* nAChRs, a key subtype involved in the reinforcing effects of nicotine.[1] While it can displace the binding of nicotinic agonists like [3H]-nicotine and [3H]-cytisine, functional studies have shown that it does not robustly activate α4β2 receptors, suggesting a primary antagonistic role at this subtype.[1][2] This antagonism is thought to contribute to its potential as a smoking cessation aid by blocking the rewarding effects of nicotine.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

A significant aspect of alpha-lobeline's pharmacology is its interaction with VMAT2, a transporter responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles.[3] Alpha-lobeline inhibits VMAT2 function, leading to a disruption of dopamine storage and release.[3][4] This action is believed to be central to its effects on psychostimulant-induced behaviors. By inhibiting VMAT2, lobeline can deplete the vesicular pool of dopamine that is readily available for release, thereby attenuating the effects of drugs like amphetamine and methamphetamine which rely on this vesicular pool.[5]

Pharmacodynamics

The pharmacodynamic effects of alpha-lobeline hydrochloride are a direct consequence of its interactions with nAChRs and VMAT2, leading to modulation of neurotransmitter systems, particularly the dopaminergic system.

Effects on Dopamine Neurotransmission

Alpha-lobeline's impact on dopamine (DA) neurotransmission is complex. While it does not typically induce dopamine release on its own, it significantly alters dopamine dynamics in the brain.[6] By inhibiting VMAT2, lobeline increases cytosolic dopamine levels, which can lead to an increase in the production of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[4][7] In vivo microdialysis studies in the rat striatum have shown that lobeline can increase extracellular levels of DOPAC and homovanillic acid (HVA), further indicating an alteration in dopamine metabolism.[7] Furthermore, lobeline has been shown to be a weak inhibitor of the dopamine transporter (DAT), which could also contribute to its effects on dopamine levels, although its affinity for VMAT2 is significantly higher.[8]

Behavioral Pharmacology

The unique pharmacological profile of alpha-lobeline translates into distinct behavioral effects, particularly in the context of drug addiction.

-

Self-Administration: Preclinical studies have demonstrated that alpha-lobeline can attenuate the self-administration of various drugs of abuse, including nicotine, methamphetamine, and heroin.[8][9][10] This effect is thought to be mediated by its ability to reduce the reinforcing properties of these drugs.

-

Drug Discrimination: In drug discrimination paradigms, where animals are trained to distinguish the subjective effects of a drug from saline, alpha-lobeline does not typically substitute for the nicotine cue, suggesting it does not produce the same subjective effects.[11] This lack of nicotine-like subjective effects is a desirable characteristic for a smoking cessation therapy.

Pharmacokinetics

The pharmacokinetic profile of alpha-lobeline hydrochloride has been primarily characterized in preclinical models, particularly in rats.

| Parameter | Route | Dose | Value | Species | Reference |

| Cmax | Intravenous | 1 mg/kg | 464.8 ± 100.6 ng/mL | Rat | [4] |

| Intravenous | 5 mg/kg | 1766.3 ± 283.6 ng/mL | Rat | [4] | |

| Intravenous | 10 mg/kg | 4448.8 ± 1172.2 ng/mL | Rat | [4] | |

| Tmax | Intravenous | 1, 5, 10 mg/kg | Not explicitly stated, but plasma concentrations peak early. | Rat | [4] |

| Half-life (t1/2) | Intravenous | 1 mg/kg | 1.81 ± 0.66 h | Rat | [4] |

| Intravenous | 5 mg/kg | 1.78 ± 0.44 h | Rat | [4] | |

| Intravenous | 10 mg/kg | 2.24 ± 0.84 h | Rat | [4] | |

| AUC0-6h | Intravenous | 1 mg/kg | 647.5 ± 150.2 ng·h/mL | Rat | [4] |

| Intravenous | 5 mg/kg | 3194.3 ± 436.0 ng·h/mL | Rat | [4] | |

| Intravenous | 10 mg/kg | 7370.0 ± 1058.1 ng·h/mL | Rat | [4] | |

| Oral Bioavailability | Oral vs. IV | N/A | 13.8% | Rat | [4] |

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of alpha-lobeline hydrochloride with its primary molecular targets.

Binding Affinities (Ki)

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| nAChR (high affinity) | [3H]-Nicotine | Rat Brain | 4.4 | [1] |

| nAChR | [3H]-Cytisine | Rat Cortical Membranes | 16.0 | [12] |

| α4β2* nAChR | [3H]-Nicotine | Rat Striatal Membranes | 4.7 | [9] |

| α7* nAChR | [3H]-MLA | Rat Brain Membrane | 6260 | [9] |

Functional Inhibition (IC50)

| Target/Process | Assay | Tissue/Cell Line | IC50 (µM) | Reference |

| VMAT2 | [3H]-Dihydrotetrabenazine Binding | Rat Striatal Vesicles | 0.90 | [4][8] |

| VMAT2 | [3H]-Dopamine Uptake | Rat Striatal Vesicles | 0.88 | [4][8] |

| DAT | [3H]-Dopamine Uptake | Rat Striatal Synaptosomes | 80 | [4][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of alpha-lobeline hydrochloride for nAChRs and VMAT2.

Protocol for [3H]-Cytisine Binding to nAChRs:

-

Tissue Preparation: Rat cortical membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

-

Assay Conditions: Membranes are incubated with a fixed concentration of [3H]-cytisine (a high-affinity nAChR agonist) and varying concentrations of alpha-lobeline hydrochloride in a binding buffer.

-

Incubation: The incubation is typically carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of lobeline that inhibits 50% of specific [3H]-cytisine binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.[2][12]

Protocol for [3H]-Dihydrotetrabenazine Binding to VMAT2:

-

Vesicle Preparation: Synaptic vesicles are prepared from rat striatum by homogenization and differential centrifugation.

-

Assay Conditions: Vesicle preparations are incubated with [3H]-dihydrotetrabenazine (a VMAT2 inhibitor) and a range of concentrations of alpha-lobeline hydrochloride.

-

Incubation and Analysis: The subsequent steps of incubation, separation of bound and free ligand, and data analysis are similar to the nAChR binding assay described above.[4][8]

In Vivo Microdialysis

Objective: To measure the effects of alpha-lobeline hydrochloride on extracellular levels of dopamine and its metabolites in the rat striatum.

Protocol:

-

Animal Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of alpha-lobeline hydrochloride (systemically or via reverse dialysis through the probe).

-

Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in neurotransmitter and metabolite levels are expressed as a percentage of the baseline levels collected before drug administration.[7][13]

Self-Administration Studies

Objective: To assess the effect of alpha-lobeline hydrochloride on the reinforcing properties of drugs of abuse.

Protocol:

-

Animal Surgery: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.

-

Training: Animals are trained to press a lever in an operant chamber to receive an intravenous infusion of a drug (e.g., nicotine, methamphetamine).

-

Testing: Once stable responding is established, the effect of alpha-lobeline hydrochloride is tested by administering it prior to the self-administration session.

-

Data Collection: The number of lever presses and drug infusions are recorded.

-

Data Analysis: The data is analyzed to determine if alpha-lobeline hydrochloride reduces the rate of drug self-administration, indicating a decrease in the reinforcing efficacy of the drug. Dose-response curves are often generated to characterize the effect.[8][9]

Signaling Pathways and Visualizations

The interaction of alpha-lobeline hydrochloride with its primary targets initiates downstream signaling cascades that ultimately mediate its pharmacological effects.

VMAT2 Inhibition and Dopamine Homeostasis

Alpha-lobeline's inhibition of VMAT2 disrupts the normal process of dopamine packaging into synaptic vesicles. This leads to an accumulation of dopamine in the cytoplasm, making it more susceptible to metabolism by monoamine oxidase (MAO) into DOPAC. This altered dopamine homeostasis is a key mechanism underlying its ability to attenuate the effects of psychostimulants.

Caption: Alpha-lobeline inhibits VMAT2, disrupting dopamine packaging and increasing its metabolism.

nAChR Antagonism and Downstream Signaling

As a functional antagonist at α4β2* nAChRs, alpha-lobeline can block nicotine-induced activation of these receptors. This prevents the influx of cations (Na+ and Ca2+) that would normally occur upon agonist binding. The subsequent lack of depolarization and calcium-dependent signaling events can lead to a reduction in dopamine release and may also influence downstream pathways involving protein kinases and transcription factors like CREB. Some studies suggest that lobeline's effects on nicotine withdrawal-induced depression-like behavior may involve the modulation of BDNF and p-CREB expression in the hippocampus.[14]

Caption: Alpha-lobeline blocks nAChR activation, preventing downstream signaling events.

Conclusion

Alpha-lobeline hydrochloride possesses a complex and intriguing pharmacological profile characterized by its dual action on nicotinic acetylcholine receptors and the vesicular monoamine transporter 2. This unique mechanism of action underlies its ability to modulate dopamine neurotransmission and attenuate the reinforcing effects of drugs of abuse. While clinical trials for smoking cessation have not yielded definitive positive results, its potential in treating other substance use disorders, particularly psychostimulant addiction, continues to be an active area of research. This technical guide provides a foundational understanding of the pharmacology of alpha-lobeline hydrochloride, offering valuable insights for scientists and researchers working to develop novel therapeutics for neurological and psychiatric disorders. Further investigation into its downstream signaling effects and the development of analogs with improved selectivity and pharmacokinetic properties hold promise for future therapeutic applications.

References

- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Brain dialysis: changes in the activities of dopamine neurons in rat striatum by perfusion of acetylcholine agonists under freely moving conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats. | University of Kentucky College of Arts & Sciences [as.uky.edu]

- 10. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioural and pharmacokinetic studies on nicotine, cytisine and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Lobeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant interest for its multifaceted pharmacological profile and promising neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of lobeline hydrochloride's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways. The primary focus is on its interactions with key molecular targets, including nicotinic acetylcholine receptors (nAChRs), the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and N-methyl-D-aspartate receptors (NMDARs). This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, along with acute neurological insults like stroke, pose a significant global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal function and structure. Lobeline has emerged as a compelling therapeutic candidate due to its ability to modulate multiple neurotransmitter systems and cellular pathways implicated in neuronal survival and death. This guide synthesizes the preclinical evidence supporting the neuroprotective effects of this compound.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the interaction of lobeline with its primary molecular targets. This information is crucial for understanding its potency and selectivity.

Table 1: Inhibitory Activity of Lobeline on Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2)

| Target | Parameter | Value | Species | Reference(s) |

| Dopamine Transporter (DAT) | IC₅₀ | 80 µM | Rat striatal synaptosomes | [1] |

| Vesicular Monoamine Transporter 2 (VMAT2) | IC₅₀ (³H-DA uptake) | 0.88 µM | Rat striatal synaptic vesicles | [1][2] |

| Vesicular Monoamine Transporter 2 (VMAT2) | IC₅₀ (³H-dihydrotetrabenazine binding) | 0.90 µM | Rat striatal synaptic vesicles | [1][2] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Kᵢ (³H-dihydrotetrabenazine binding) | 2.04 µM | Rat whole brain synaptic vesicle membranes | [1] |

Table 2: Neuroprotective Effects of Lobeline in Preclinical Models

| Model | Species | Lobeline HCl Dose | Outcome Measure | Result | Reference(s) |

| MPTP-induced Parkinson's Disease | Mice | 3 mg/kg (s.c.) | Locomotive deficits | Significantly reduced | [3] |

| MPTP-induced Parkinson's Disease | Mice | 3 mg/kg (s.c.) | TH immunostaining in SN and striatum | Markedly decreased neurotoxin-induced immunoreactivity loss | [3] |

| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Infarct size | Significant reduction compared to controls | [4] |

| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Neurological scores | Marked improvement | [4] |

| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Oxidative stress markers (MDA, SOD, GSH) | Decrease in lipid peroxidation and enhanced antioxidant defense | [4] |

Core Mechanisms of Neuroprotection and Signaling Pathways

Lobeline's neuroprotective effects are attributed to its ability to interact with multiple targets in the central nervous system. The following diagrams illustrate the key signaling pathways involved.

Figure 1: Lobeline's multi-target mechanism of action.

Figure 2: Signaling pathways in lobeline's neuroprotection.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

This model is widely used to study the pathogenesis of Parkinson's disease and to screen for potential neuroprotective agents.

-

Animals: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.

-

MPTP Administration: A common protocol involves the intraperitoneal (i.p.) injection of MPTP hydrochloride at a dose of 20-30 mg/kg, administered four times at 2-hour intervals.[5][6]

-

Lobeline Treatment: this compound is dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Treatment can be initiated prior to, during, or after MPTP administration to assess its protective, concurrent, or restorative effects. A typical protective dose is 3 mg/kg.[3]

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the swim test to measure motor coordination and despair-like behavior, respectively.[3]

-

Neurochemical and Histological Analysis: At the end of the experiment, brains are collected for analysis. Tyrosine hydroxylase (TH) immunohistochemistry is performed on sections of the substantia nigra (SN) and striatum to quantify the loss of dopaminergic neurons. High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.

In Vivo Model: Cerebral Ischemia-Reperfusion Injury in Rats

This model mimics the events of an ischemic stroke and is used to evaluate neuroprotective strategies.

-

Model Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to occlude blood flow. Reperfusion is initiated by withdrawing the filament after a defined period of ischemia (e.g., 90 minutes).[7]

-

Lobeline Administration: this compound is administered at therapeutic doses before and/or after the ischemic event.[4]

-

Assessment of Neuroprotection:

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Neurological Deficit Scoring: A neurological scoring system is used to assess motor and sensory deficits.[4]

-

Biochemical Markers: Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and inflammatory cytokines (e.g., TNF-α, IL-1β) are measured in brain tissue homogenates.[4]

-

In Vitro Model: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This cell-based assay is used to study the mechanisms of neuronal cell death induced by excessive glutamate and to screen for neuroprotective compounds.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 60 mM) for a specified duration (e.g., 24 hours).[8]

-

Lobeline Treatment: Cells are pre-treated with various concentrations of this compound before the addition of glutamate.

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[8]

-

Mechanistic Studies: To investigate the underlying mechanisms, assays for intracellular calcium levels, reactive oxygen species (ROS) production, and mitochondrial membrane potential can be performed.

Biochemical Assay: Dopamine Transporter (DAT) Inhibition Assay

This assay determines the potency of compounds in inhibiting the reuptake of dopamine by DAT.

-

Preparation: Synaptosomes are prepared from rat striatal tissue, or cells stably expressing DAT are used.[9]

-

Assay Procedure:

-

The preparation is incubated with various concentrations of this compound.

-

Radiolabeled dopamine (e.g., ³H-dopamine) is added to initiate the uptake reaction.

-

Uptake is terminated by rapid filtration.

-

The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of lobeline that inhibits 50% of the specific dopamine uptake (IC₅₀) is calculated.[9]

Biochemical Assay: VMAT2 Binding Assay

This assay measures the affinity of compounds for the VMAT2 transporter.

-

Preparation: Synaptic vesicles are prepared from rat brain tissue.[10]

-

Assay Procedure:

-

Vesicle membranes are incubated with a radioligand that binds to VMAT2, typically ³H-dihydrotetrabenazine ([³H]DTBZ).

-

Various concentrations of this compound are added to compete with the radioligand for binding.

-

The reaction is terminated by filtration, and the amount of bound radioactivity is measured.

-

-

Data Analysis: The concentration of lobeline that displaces 50% of the specific [³H]DTBZ binding (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.[10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of this compound's neuroprotective effects.

Figure 3: General experimental workflow.

Conclusion

This compound demonstrates significant neuroprotective potential through its complex and multifaceted interactions with key neurotransmitter systems and cellular signaling pathways. Its ability to inhibit DAT and VMAT2, antagonize nAChRs, and block NMDARs contributes to its capacity to mitigate neuronal damage in various preclinical models of neurodegenerative diseases and acute neurological injury. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of lobeline and its analogs as novel neuroprotective agents. Future studies should focus on elucidating the downstream signaling cascades in greater detail and translating these promising preclinical findings into clinical applications.

References

- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lobeline shows protective effects against MPTP-induced dopaminergic neuron death and attenuates behavior deficits in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Lobeline in Cerebral Ischemia-Reperfusion Injury – IJSREM [ijsrem.com]

- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

Lobeline Hydrochloride: A Comprehensive Technical Review of its Interaction with Dopamine and Serotonin Reuptake Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract